2-Methyl-4-(pyridin-4-yl)aniline
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Overview
Description
2-Methyl-4-(pyridin-4-yl)aniline is an organic compound with the molecular formula C12H12N2 It features a pyridine ring substituted at the 4-position with a methyl group and an aniline group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-4-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or aniline rings.
Common Reagents and Conditions
Common reagents used in these reactions include cupric acetate for C–H amination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, C–H amination can yield aminated benzamide derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
2-Methyl-4-(pyridin-4-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyridin-4-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-4-(pyridin-4-yl)aniline include:
- 4-(Pyridin-4-yl)aniline
- 2-(Pyridin-2-yl)aniline
- 2-Methyl-4-(pyridin-2-yl)aniline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-methyl-4-pyridin-4-ylaniline |
InChI |
InChI=1S/C12H12N2/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-8H,13H2,1H3 |
InChI Key |
UEXVFKQHJOQBHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=NC=C2)N |
Origin of Product |
United States |
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